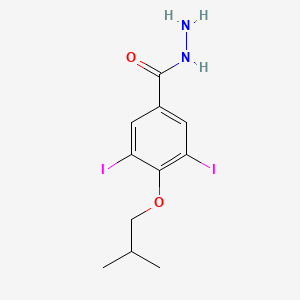
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isobutoxy group The carboxyl group of benzoic acid is converted into a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide typically involves multiple steps:
Iodination: The starting material, benzoic acid, undergoes iodination to introduce iodine atoms at positions 3 and 5. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Isobutoxylation: The iodinated benzoic acid is then reacted with isobutyl alcohol in the presence of a catalyst to introduce the isobutoxy group at position 4.
Hydrazide Formation: Finally, the carboxyl group of the modified benzoic acid is converted into a hydrazide group by reacting with hydrazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group into an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Amine derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
Scientific Research Applications
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The isobutoxy group can modulate the compound’s solubility and stability, influencing its overall activity.
Comparison with Similar Compounds
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Similar structure but with hydroxyl and methoxy groups instead of iodine and isobutoxy groups.
Benzoic acid, 2-hydroxy-3,5-diiodo-: Similar iodination pattern but with a hydroxyl group instead of an isobutoxy group.
Uniqueness: Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is unique due to the presence of both iodine atoms and the isobutoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
24022-29-5 |
|---|---|
Molecular Formula |
C11H14I2N2O2 |
Molecular Weight |
460.05 g/mol |
IUPAC Name |
3,5-diiodo-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14I2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
InChI Key |
CYQSOCXUMCBCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1I)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















